molecular formula C9H13NO3 B158429 Ethyl 2-ethyl-5-methyl-1,3-oxazole-4-carboxylate CAS No. 137267-49-3

Ethyl 2-ethyl-5-methyl-1,3-oxazole-4-carboxylate

Cat. No.: B158429
CAS No.: 137267-49-3
M. Wt: 183.2 g/mol
InChI Key: QYSNAPIRTNZXTF-UHFFFAOYSA-N
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Description

Ethyl 2-ethyl-5-methyl-1,3-oxazole-4-carboxylate is a heterocyclic compound containing an oxazole ring Oxazoles are five-membered aromatic rings with one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-ethyl-5-methyl-1,3-oxazole-4-carboxylate typically involves the cyclization of β-hydroxy amides. One common method includes the use of reagents such as diethyl oxalate and acetone under basic conditions to form ethyl acetoacetate, which is then cyclized with hydroxylamine hydrochloride to yield the desired oxazole compound .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-ethyl-5-methyl-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the oxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides can be used under acidic or basic conditions.

Major Products:

    Oxidation: Oxazole-4-carboxylic acid derivatives.

    Reduction: Oxazoline derivatives.

    Substitution: Various substituted oxazole derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 2-ethyl-5-methyl-1,3-oxazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-ethyl-5-methyl-1,3-oxazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The oxazole ring can interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

  • Ethyl oxazole-5-carboxylate
  • Methyl 5-(2-hydroxyethyl)-2-(4-hydroxybenzyl)-oxazole-4-carboxylate
  • 5-ethyl-2-isopropyl-4-methyl-1,3-oxazole

Comparison: Ethyl 2-ethyl-5-methyl-1,3-oxazole-4-carboxylate is unique due to its specific substitution pattern on the oxazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

ethyl 2-ethyl-5-methyl-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-4-7-10-8(6(3)13-7)9(11)12-5-2/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSNAPIRTNZXTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(O1)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20453796
Record name Ethyl 2-ethyl-5-methyl-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137267-49-3
Record name Ethyl 2-ethyl-5-methyl-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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